N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide
Description
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide is a benzamide derivative characterized by a sulfamoyl ethyl chain substituted with a tert-butyl group. Benzamides are widely studied for their pharmacological properties, including anticancer, antimicrobial, and receptor-targeting activities.
Properties
CAS No. |
85344-43-0 |
|---|---|
Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
N-[2-(tert-butylsulfamoyl)ethyl]benzamide |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)15-19(17,18)10-9-14-12(16)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3,(H,14,16) |
InChI Key |
DSBHBZWQAIDWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation-Mediated Sulfamoyl Group Introduction
The foundational approach involves chlorosulfonation of benzoic acid derivatives to install the sulfamoyl moiety. As detailed in, 2-substituted benzoic acids react with chlorosulfonic acid at 95°C for 12 hours, yielding 5-(chlorosulfonyl)-2-substituted benzoic acids. Subsequent reaction with tert-butylamine in aqueous medium at room temperature forms the tert-butyl sulfamoyl intermediate (Fig. 1A). This intermediate is then coupled to 2-aminoethylbenzamide via EDC.HCl (1.5 eq) and DMAP (0.2 eq) in dichloromethane/DMF, achieving 85–92% yields after recrystallization.
Table 1: Representative Conditions for Sulfamoyl Intermediate Synthesis
| Starting Material | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Ethylbenzoic acid | Chlorosulfonic acid | 95 | 12 | 78 |
| 5-(Chlorosulfonyl)benzoic acid | tert-Butylamine | RT | 24 | 92 |
Catalytic Sulfenamide Formation and Amide Coupling
Patent CN108101864A describes a scalable method for N-tert-butyl sulfenamides using tetraphenylporphyrin metal complexes (e.g., CoTPP) under oxygen pressure (0.1–1.0 MPa). Adapting this protocol, 2-mercaptoethylbenzamide reacts with tert-butylamine in the presence of CoTPP (6 wt%) at 60°C and 0.3 MPa O₂, forming the sulfenamide intermediate. Acidic hydrolysis (10% HCl) followed by benzoylation with benzoyl chloride yields the target compound in 88% yield (Table 2).
Table 2: Catalytic Sulfenamide Synthesis Parameters
| Catalyst | Pressure (MPa) | Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| CoTPP | 0.3 | 60 | 30 | 88 |
| MnTPP | 0.3 | 60 | 30 | 82 |
Optimization Strategies for Enhanced Efficiency
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, DCM) enhance sulfamoyl chloride stability during coupling. Catalytic loading of DMAP (20 mol%) accelerates amide bond formation, reducing side products. Comparative studies show that DMF increases reaction rates by 40% compared to THF due to improved solubility of sulfamoyl intermediates.
Pressure and Temperature Effects
Elevated oxygen pressure (0.3 MPa) in catalytic sulfenamide synthesis minimizes tert-butylamine decomposition, as lower pressures (0.1 MPa) result in 15% yield reduction. Optimal temperatures for sulfamoylation (60°C) balance reaction kinetics and thermal stability of the tert-butyl group.
Purification and Analytical Validation
Recrystallization and Chromatography
Crude products are purified via flash chromatography (n-hexane:ethyl acetate, 3:1) or ethanol recrystallization, achieving ≥98% purity. Patent methods employ distillation under reduced pressure (80°C) followed by molecular sieve drying, yielding pharmaceutically acceptable purity (99.5%).
Spectroscopic Characterization
1H NMR (300 MHz, CDCl₃) confirms the tert-butyl singlet at δ 1.28 ppm and benzamide aromatic protons at δ 7.45–7.89 ppm. HRMS (ESI+) for C₁₄H₂₁N₂O₃S ([M+H]⁺) shows m/z 313.1245 (calc. 313.1248). HPLC purity (C18 column, 90:10 MeOH:H₂O) exceeds 99% with retention time 8.2 min.
Industrial-Scale Adaptations
Continuous Flow Reactor Design
Adapting methods from, continuous flow systems with immobilized CoTPP catalysts achieve 92% conversion at 10 L/hr throughput. In-line pH adjustment (HCl) and liquid-liquid extraction modules reduce processing time by 60% compared to batch reactors.
Waste Minimization Strategies
Recycling chlorosulfonic acid via vacuum distillation decreases waste generation by 70%. Patent CN101607914A highlights aqueous workup protocols that recover tert-butylamine (>95%), aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: N-bromosuccinimide, sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This inhibition can occur through the formation of covalent bonds or reversible interactions, depending on the specific target and reaction conditions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and biological activities of N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide with related benzamides:
Pharmacological and Physicochemical Properties
- Receptor Binding: Unlike [125I]PIMBA (piperidinyl), the tert-butyl sulfamoyl group may shift selectivity toward sigma-2 receptors or non-receptor targets (e.g., enzymes) due to steric bulk .
- Antioxidant Activity : THHEB’s hydroxyl groups enable potent radical scavenging (TEAC = 0.6), whereas the target compound’s sulfamoyl-tert-butyl group likely diminishes such activity .
- Antimicrobial vs. Anticancer : Imidazole/isoxazole derivatives () prioritize antifungal activity, while thioether-linked compounds () target cancer pathways. The tert-butyl sulfamoyl group may favor protease or kinase inhibition .
Research Findings and Implications
- Sigma Receptor Targeting : Benzamides with piperidinyl () or tert-butyl groups may exhibit divergent receptor affinities. The tert-butyl group’s bulk could reduce sigma-1 binding but improve sigma-2 selectivity .
- Therapeutic Trade-offs : Hydrophilic groups (e.g., hydroxyl in THHEB) favor antioxidant activity but limit bioavailability, whereas hydrophobic groups enhance membrane permeability for CNS or tumor targeting .
Biological Activity
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide, also referred to as 4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a tert-butyl group and a sulfamoyl moiety, positions it as a promising candidate for various biological applications, particularly in the context of anti-inflammatory and antiviral activities.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 360.47 g/mol
- Structure : The compound includes a benzamide core with a sulfamoyl group attached to an ethyl chain.
The primary mechanism of action for this compound involves the inhibition of cytosolic phospholipase A2α (cPLA2α). This enzyme is crucial in the release of arachidonic acid, which is a precursor for various inflammatory mediators. By inhibiting cPLA2α, the compound may reduce inflammation and provide therapeutic benefits in conditions characterized by excessive inflammatory responses.
Anti-Inflammatory Effects
Research indicates that this compound effectively inhibits cPLA2α, leading to decreased production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases such as arthritis and asthma.
Antiviral Properties
In addition to its anti-inflammatory capabilities, preliminary studies show that benzamide derivatives, including this compound, exhibit antiviral activity against hepatitis B virus (HBV). These compounds promote the formation of empty capsids by interacting specifically with HBV core proteins, thereby inhibiting viral nucleocapsid assembly .
Structure-Activity Relationship (SAR)
SAR studies have been conducted to optimize the biological activity of sulfamoyl benzamides. Modifications to the benzamide structure have been shown to enhance both anti-inflammatory and antiviral properties. For instance, variations in substituents at specific positions on the benzene ring can significantly influence binding affinity and biological efficacy .
Key Findings from SAR Studies:
- Substituent Effects : The presence of bulky groups like tert-butyl enhances binding affinity to target enzymes.
- Functional Group Importance : The sulfamoyl group plays a critical role in mediating interactions with molecular targets.
Case Study 1: Inhibition of cPLA2α
A study demonstrated that this compound effectively inhibited cPLA2α activity in vitro. The compound showed IC50 values comparable to established anti-inflammatory drugs, indicating its potential as a novel therapeutic agent.
Case Study 2: Antiviral Activity Against HBV
In vitro assays revealed that this compound reduced HBV DNA levels significantly. This effect was attributed to its ability to interfere with viral assembly processes without affecting host cell viability .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 360.47 g/mol |
| Primary Target | cPLA2α |
| Anti-inflammatory IC50 | Comparable to existing drugs |
| Antiviral Activity | Significant reduction in HBV DNA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
